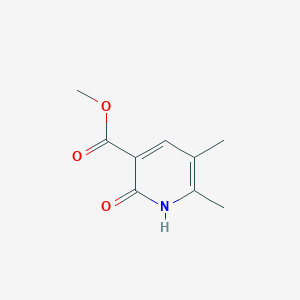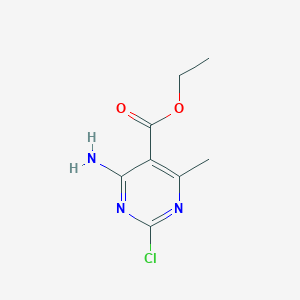![molecular formula C8H10N2O3 B11774134 2-(6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl)acetic acid](/img/structure/B11774134.png)
2-(6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl)acetic acid is a heterocyclic compound that features both pyrazole and oxazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-2,3-dihydropyrazole with oxazole derivatives in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce production costs, often involving automated systems for precise control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetic acid moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-(6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl)acetic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
2-(6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl)acetic acid is unique due to its combination of pyrazole and oxazole rings, which imparts distinct chemical and biological properties. This dual-ring structure can enhance its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H10N2O3 |
|---|---|
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
2-(6-methyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazol-7-yl)acetic acid |
InChI |
InChI=1S/C8H10N2O3/c1-5-6(4-7(11)12)8-10(9-5)2-3-13-8/h2-4H2,1H3,(H,11,12) |
InChI-Schlüssel |
HYFUGSHXIYRYDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2CCOC2=C1CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,4R)-tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B11774052.png)
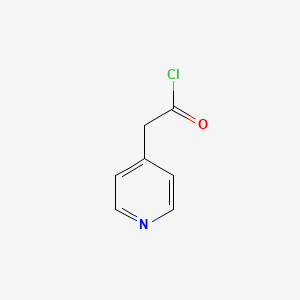
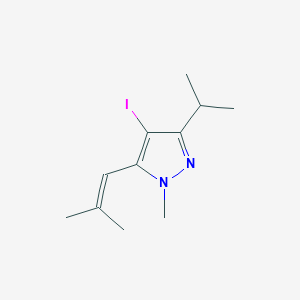
![5-Bromo-3-phenylbenzo[D]isoxazole](/img/structure/B11774068.png)
![5-Nitrobenzo[d]oxazole-2-carbohydrazide](/img/structure/B11774074.png)
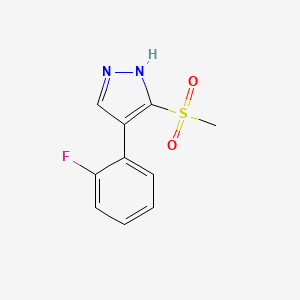
![3-amino-4-(3,4-dimethoxyphenyl)-N-(2,6-dimethylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11774083.png)
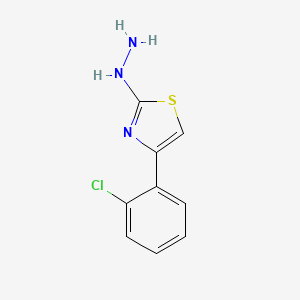
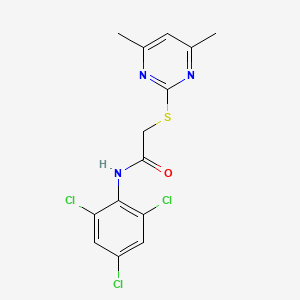
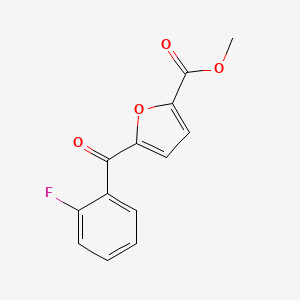
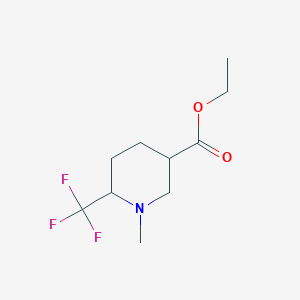
![Methyl furo[2,3-d][1,2]oxazepine-5-carboxylate](/img/structure/B11774110.png)
